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molecular formula C19H22N2O3S B1602653 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 335620-96-7

3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1602653
M. Wt: 358.5 g/mol
InChI Key: ZDOBEODZHJDKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936712B1

Procedure details

The chlorobenzene solution from step (ii) above was treated at 50° C. with water (6 mL) and then concentrated sulfuric acid (60 mL) was added over 10 min. whilst maintaining the temperature at between 50 and 60° C. The mixture was then heated to 110° C. for 1 hour. The mixture was allowed to cool to 50° C. and EtOH (60 mL) was added in one portion, causing the internal temperature to rise to 67° C. The mixture was basified by the addition of aqueous ammonia (17.5%, 300 mL) with external cooling to keep the internal temperature between 60 and 70° C. Chlorobenzene (600 mL) was added and the mixture was stirred rapidly for 10 minutes. The mixture was allowed to settle and the layers were separated. The upper (chlorobenzene) layer was subjected to reduced pressure (50 mbar) distillation to remove 380 mL of solvent. The mixture was allowed to cool to 50° C. and 480 mL of ethanol was added. The mixture was cooled to 7° C. and the resulting solid was filtered and washed with ethanol (2×50 mL) before drying to constant weight under reduced pressure at 40° C. The product was obtained as an off white solid, 10.25 g (9.0% yield).
Name
chlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH:14]([OH:16])[CH2:13][N:12]([S:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:19])=[O:18])[CH2:11][CH:10](O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.S(=O)(=O)(O)O.N>ClC1C=CC=CC=1.CCO>[CH2:1]([N:8]1[CH2:9][CH:10]2[O:16][CH:14]([CH2:13][N:12]([S:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)(=[O:18])=[O:19])[CH2:11]2)[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
chlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CN(CC(C1)O)S(=O)(=O)C1=CC=CC=C1)O
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred rapidly for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at between 50 and 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
CUSTOM
Type
CUSTOM
Details
to rise to 67° C
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
CUSTOM
Type
CUSTOM
Details
the internal temperature between 60 and 70° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
DISTILLATION
Type
DISTILLATION
Details
The upper (chlorobenzene) layer was subjected to reduced pressure (50 mbar) distillation
CUSTOM
Type
CUSTOM
Details
to remove 380 mL of solvent
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
ADDITION
Type
ADDITION
Details
480 mL of ethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 7° C.
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol (2×50 mL)
CUSTOM
Type
CUSTOM
Details
before drying to constant weight under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The product was obtained as an off white solid, 10.25 g (9.0% yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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